Chloropentamethyldisilane synthesis and reaction mechanism
Chloropentamethyldisilane synthesis and reaction mechanism
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Chloropentamethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropentamethyldisilane [(CH₃)₃SiSi(CH₃)₂Cl] is a versatile organosilicon reagent that serves as a valuable precursor for the introduction of the pentamethyldisilanyl group in organic and organometallic synthesis. Its unique structure, featuring a reactive silicon-chlorine bond adjacent to a silicon-silicon bond, imparts distinct reactivity compared to simpler chlorosilanes. This guide provides a comprehensive overview of the synthesis of chloropentamethyldisilane, focusing on the electrophilic cleavage of hexamethyldisilane. It details the underlying reaction mechanisms, offers a field-proven experimental protocol, and discusses the compound's applications and characteristic properties.
Introduction: The Strategic Value of Functionalized Disilanes
Organosilicon compounds are fundamental tools in modern chemistry, widely employed as protecting groups, synthetic intermediates, and precursors to advanced materials.[1][2] While simple silylating agents like chlorotrimethylsilane (TMSCl) are ubiquitous, more complex reagents like chloropentamethyldisilane offer expanded synthetic possibilities. The pentamethyldisilanyl moiety can influence the steric and electronic properties of a molecule and serves as a gateway to polysilane structures.
The Si-Si bond is moderately reactive and can be cleaved by various electrophiles and nucleophiles, a property that is central to the synthesis of chloropentamethyldisilane from the readily available hexamethyldisilane precursor.[3] Understanding the controlled cleavage of this bond is key to accessing a wide range of functionalized disilanes.[4] This guide focuses on a robust and accessible synthetic method and the fundamental reactivity of the target compound.
Synthesis of Chloropentamethyldisilane
The most common and direct route to chloropentamethyldisilane involves the selective electrophilic cleavage of one Si-Si bond in hexamethyldisilane. While several reagents can effect this transformation, a Friedel-Crafts-type reaction using an acyl chloride and a Lewis acid catalyst is a reliable laboratory-scale method.
Synthetic Pathway: Electrophilic Cleavage of Hexamethyldisilane
The core transformation is the reaction of hexamethyldisilane with an electrophile generated in situ from acetyl chloride and aluminum chloride (AlCl₃). The Lewis acid activates the acetyl chloride, creating a potent electrophilic species (an acylium ion or a polarized complex) that attacks the Si-Si σ-bond.[5][6] This pathway is favored due to the accessibility of the starting materials and the relatively mild conditions required.
Experimental Protocol: Friedel-Crafts-Type Cleavage
This protocol is designed based on established procedures for Friedel-Crafts acylation, adapted for the specific requirements of Si-Si bond cleavage.[5][6]
CAUTION: This procedure involves air- and moisture-sensitive reagents that are corrosive and react exothermically. All operations must be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Materials:
-
Hexamethyldisilane (Si₂Me₆)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas inlet
-
Addition funnel
-
Septa
-
Syringes and needles
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Assemble a 250-mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a nitrogen inlet), and a septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (e.g., 0.055 mol, 1.1 equiv.). Add 50 mL of anhydrous dichloromethane via cannula or syringe. Begin stirring to create a suspension.
-
Acylium Ion Formation: Cool the flask to 0 °C using an ice/water bath.[5] In a separate, dry flask, prepare a solution of acetyl chloride (e.g., 0.055 mol, 1.1 equiv.) in 20 mL of anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic and should be controlled to prevent excessive boiling.[6]
-
Substrate Addition: After the addition is complete, prepare a solution of hexamethyldisilane (e.g., 0.050 mol, 1.0 equiv.) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress can be monitored by GC analysis if desired.
-
Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 30 mL of concentrated HCl.[6] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with two 30-mL portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure or reduced pressure to yield pure chloropentamethyldisilane.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of chloropentamethyldisilane.
Reaction Mechanism
Chloropentamethyldisilane primarily reacts via nucleophilic substitution at the silicon atom bearing the chlorine atom. This reactivity is central to its application as a silylating agent.
Nucleophilic Substitution at Silicon (Sₙ2-type)
The reaction of chloropentamethyldisilane with a nucleophile (Nu⁻) proceeds through a mechanism analogous to the Sₙ2 reaction at a carbon center.[7]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic silicon atom from the side opposite to the chlorine leaving group.
-
Transition State: A trigonal bipyramidal, hypervalent silicon intermediate or transition state is formed.[8] In this state, the incoming nucleophile and the departing chloride ion occupy the axial positions.
-
Leaving Group Departure: The silicon-chlorine bond breaks, and the chloride ion is expelled. The silicon center undergoes an inversion of configuration, similar to the Walden inversion observed in carbon chemistry.
This concerted, single-step process is characteristic of Sₙ2 reactions.[9] The rate of the reaction is dependent on the concentration of both the chlorosilane substrate and the nucleophile.
Caption: Sₙ2-type mechanism at the silicon center.
Applications in Synthesis
Chloropentamethyldisilane is primarily used as a silylating agent to introduce the pentamethyldisilanyl group, which can function as a bulky protecting group or as a synthetic handle for further transformations.
-
Protection of Alcohols and Amines: Similar to other chlorosilanes, it reacts with alcohols (ROH) and amines (R₂NH) to form stable silyl ethers and silyl amines, respectively, protecting these functional groups during subsequent reaction steps.
-
Precursor to Polysilanes: The pentamethyldisilanyl moiety can be a building block for creating more complex oligosilanes and polymers with unique electronic and material properties.[10]
-
Organometallic Chemistry: It can be used to synthesize organometallic complexes containing the disilanyl ligand, which can influence the catalytic activity and stability of the metal center.
Physical and Spectroscopic Properties
Proper characterization is essential for confirming the identity and purity of the synthesized product. The following table summarizes key physical and expected spectroscopic data for chloropentamethyldisilane.
| Property | Value / Expected Data |
| Chemical Formula | C₅H₁₅ClSi₂ |
| Molecular Weight | 166.80 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~134-136 °C |
| ¹H NMR (CDCl₃) | Expect two sharp singlets: δ ≈ 0.1-0.2 ppm (9H, s, -Si(CH₃)₃) and δ ≈ 0.4-0.5 ppm (6H, s, -Si(CH₃)₂Cl). |
| ¹³C NMR (CDCl₃) | Expect two distinct signals for the methyl carbons, one for the -Si(CH₃)₃ group and another for the -Si(CH₃)₂Cl group.[3] |
| ²⁹Si NMR (CDCl₃) | Expect two signals, characteristic of the two different silicon environments: one for the SiMe₃ group and another, likely downfield, for the SiMe₂Cl group.[1][4] The ²⁹Si chemical shift is highly sensitive to substituents. |
| FT-IR (neat) | Strong, sharp band at ~1250-1260 cm⁻¹ (Si-CH₃ symmetric deformation). Strong bands in the 800-860 cm⁻¹ region (Si-C stretch and CH₃ rock). A band corresponding to the Si-Cl stretch is expected in the 450-650 cm⁻¹ region. |
Safety and Handling
Chloropentamethyldisilane is a hazardous chemical that requires careful handling.
-
Moisture Sensitivity: It reacts readily with water and atmospheric moisture to produce corrosive hydrogen chloride (HCl) gas.[5] Always handle under an inert atmosphere and use dry solvents and glassware.
-
Corrosivity: The compound itself and its hydrolysis product (HCl) are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Flammability: Like many organosilanes, it is a flammable liquid. Keep away from ignition sources.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
Conclusion
Chloropentamethyldisilane is an accessible and synthetically useful reagent that can be reliably prepared on a laboratory scale via the electrophilic cleavage of hexamethyldisilane. Its reactivity is dominated by nucleophilic substitution at the silicon center, making it an effective agent for introducing the pentamethyldisilanyl group. By following rigorous, anhydrous experimental techniques, researchers can safely synthesize and utilize this compound to advance complex synthetic programs in drug development, materials science, and organometallic chemistry.
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